7-ethoxy-1H-indole

Übersicht

Beschreibung

Molecular Structure Analysis

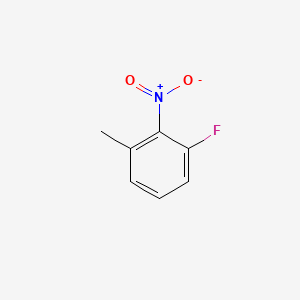

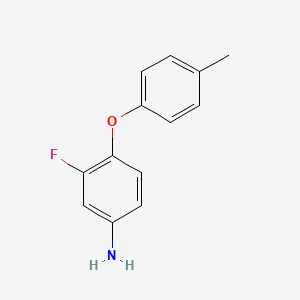

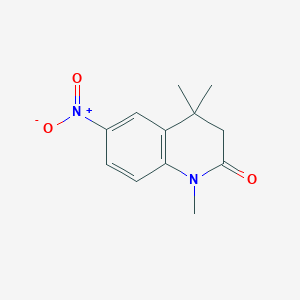

The molecular structure of “7-ethoxy-1H-indole” consists of an indole moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and an ethoxy group attached at the 7-position .

Chemical Reactions Analysis

Indole derivatives, including “7-ethoxy-1H-indole”, can participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution reactions due to the excessive π-electrons delocalization .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Importance

7-ethoxy-1H-indole and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For example, they serve as precursors in the synthesis of biologically important fused-indole heterocycles. These compounds are characterized by the planarity of the indole moiety and specific dihedral angles formed with attached groups, contributing to their chemical properties and potential applications in medicinal chemistry and organic synthesis (Chandrakantha et al., 1998).

Biological and Medicinal Applications

Indole derivatives, including 7-ethoxy-1H-indole, have been explored for their potential in biological applications. For instance, these compounds have shown antimicrobial properties. Certain derivatives of indole exhibit significant antimicrobial potential, indicating their usefulness in developing new antimicrobial agents (Kalshetty et al., 2012). Additionally, certain indole derivatives have been investigated for their antiproliferative effects against cancer cell lines, suggesting their potential in cancer research (Fawzy et al., 2018).

Chemical Properties and Reactions

The chemical properties of 7-ethoxy-1H-indole derivatives, such as reactivity and stability, are significant for various chemical reactions. These properties facilitate diverse reactions, including autoxidation and nucleophilic substitutions, which are essential in organic synthesis and the development of novel compounds (Nakagawa & Hino, 1970).

Novel Synthesis Methods

Innovative methods for the synthesis of indole derivatives are constantly being developed, enhancing the efficiency and applicability of these compounds in various fields. Microwave-assisted organic synthesis in flow is one such method that has been applied to the Fischer indole synthesis of derivatives, showcasing the evolution in synthetic techniques (Xu et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-ethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFKEBQFRTULGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600583 | |

| Record name | 7-Ethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-ethoxy-1H-indole | |

CAS RN |

927181-96-2 | |

| Record name | 7-Ethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)